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molecular formula C10H14F3N3 B8375535 2-(2-Dimethylaminoethylamino)-4-trifluoromethylpyridine

2-(2-Dimethylaminoethylamino)-4-trifluoromethylpyridine

Cat. No. B8375535
M. Wt: 233.23 g/mol
InChI Key: YBUZISWOMYMKHC-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

A solution of 2-(2-dimethylaminoethylamino)-4-trifluoromethyl-6-chloropyridine (5.8 g., 0.022 mole) (from Example 53 Part A) in 2.5% potassium hydroxide in methanol (75 ml.) containing 5% palladium-on-calcium carbonate (0.5 g.) in hydrogenated in a Parr apparatus at 50 psi of hydrogen until 0.022 mole of hydrogen is taken up (24 hours). The catalyst is filtered and the solvent removed under vacuum. The residue is dissolved in water and the product is extracted into methylene chloride, dried over anhydrous sodium sulfate and evaporated to give the oily product (5.0 g.) which is used without further purification in the succeeding step.
Name
2-(2-dimethylaminoethylamino)-4-trifluoromethyl-6-chloropyridine
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium-on-calcium carbonate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.022 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8](Cl)[N:7]=1.[H][H]>[OH-].[K+].CO>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][NH:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:13])[F:14])[CH:9]=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
2-(2-dimethylaminoethylamino)-4-trifluoromethyl-6-chloropyridine
Quantity
5.8 g
Type
reactant
Smiles
CN(CCNC1=NC(=CC(=C1)C(F)(F)F)Cl)C
Name
palladium-on-calcium carbonate
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.022 mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(24 hours)
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give the oily product (5.0 g.) which
CUSTOM
Type
CUSTOM
Details
is used without further purification in the succeeding step

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=NC=CC(=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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